

# Process Development Guide: Synthesis of 4-Acetoxy-2',3'-Dichlorobenzophenone

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## Compound of Interest

**Compound Name:** 4-Acetoxy-2',3'-dichlorobenzophenone  
**CAS No.:** 890100-07-9  
**Cat. No.:** B1292312

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## Executive Summary

**Target Molecule:** 4-Acetoxy-2',3'-dichlorobenzophenone **Primary Application:** Pharmaceutical intermediate (prodrug scaffolds), UV-stabilizer precursors, and fine chemical synthesis. **Synthetic Strategy:** Friedel-Crafts Acylation followed by Esterification.

This technical guide addresses the synthesis of **4-acetoxy-2',3'-dichlorobenzophenone**, a substituted diaryl ketone. While a novice approach might suggest the direct Friedel-Crafts acylation of phenyl acetate, this route is chemically flawed due to the lability of the ester bond in the presence of Lewis acids (Fries rearrangement competition).

Therefore, this guide details the "Backbone First" strategy: constructing the 4-hydroxy-2',3'-dichlorobenzophenone scaffold via regioselective Friedel-Crafts acylation, followed by a mild acetylation step. This approach ensures high regioselectivity (para-substitution) and eliminates side reactions associated with aluminum chloride-ester complexation.

## Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis is bifurcated into two distinct phases to maximize yield and purity.

- Phase I (C-C Bond Formation): Friedel-Crafts acylation of anisole (or phenol) with 2,3-dichlorobenzoyl chloride.
  - Why Anisole? The methoxy group is a strong para-director and protects the oxygen from irreversible complexation with  $\text{AlCl}_3$ . Direct use of phenol often leads to significant ortho-substitution and tarry byproducts due to aluminum phenoxide formation.
- Phase II (Functional Group Interconversion): Demethylation (if anisole is used) followed by Acetylation.
  - Note: If high-purity separation of ortho/para isomers is possible in your facility, starting with Phenol is cheaper. However, for high-value intermediates, the Anisole route (followed by demethylation) typically yields higher purity crystals.

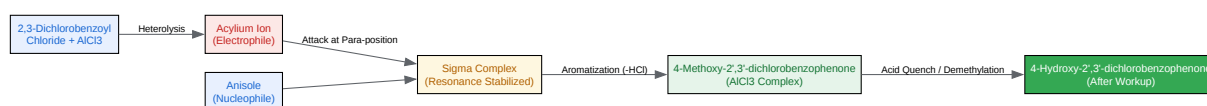
The "Direct Acylation" Trap: Attempting to react phenyl acetate directly with 2,3-dichlorobenzoyl chloride using  $\text{AlCl}_3$  will result in the Fries Rearrangement, where the acetyl group migrates to the ortho/para position of the phenol ring, competing with the desired intermolecular acylation.

## Part 2: Mechanistic Analysis (Friedel-Crafts)

The core transformation relies on the generation of an electrophilic acylium ion from 2,3-dichlorobenzoyl chloride. The 2,3-dichloro substitution pattern on the benzoyl ring creates steric bulk and inductive deactivation, requiring a stoichiometric excess of Lewis acid to drive the reaction.

### Reaction Pathway Diagram

The following diagram illustrates the electrophilic aromatic substitution (EAS) mechanism, highlighting the critical sigma-complex intermediate.



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Caption: Electrophilic attack of the 2,3-dichlorobenzoyl cation on the para-position of the activated anisole ring.

## Part 3: Experimental Protocol

### Phase I: Synthesis of 4-Hydroxy-2',3'-dichlorobenzophenone

Reagents:

- Substrate: Anisole (1.0 equiv) or Phenol (1.0 equiv - see note below)
- Acylating Agent: 2,3-Dichlorobenzoyl chloride (1.1 equiv)
- Catalyst: Aluminum Chloride ( $\text{AlCl}_3$ ), anhydrous (1.2 - 2.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol (Anisole Route - Recommended):

- Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).
- Catalyst Suspension: Charge the flask with anhydrous  $\text{AlCl}_3$  (1.2 equiv) and dry DCE (5 mL/g of substrate). Cool to 0-5°C using an ice bath.
- Acylating Agent Addition: Add 2,3-dichlorobenzoyl chloride (1.1 equiv) dropwise. Stir for 15 minutes to generate the acylium complex (solution typically turns yellow/orange).
- Substrate Addition: Add Anisole (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <10°C. Note: Anisole is highly activated; rapid addition causes exotherms.
- Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C for DCE) for 3–6 hours. Monitor by TLC or HPLC.

- Quench: Cool to room temperature. Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl (to break the Aluminum-oxygen complex).
- Workup: Separate the organic layer. Extract the aqueous layer with DCM.[1] Combine organics, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Demethylation (If Anisole used): Reflux the crude methoxy-intermediate in 48% HBr or use AlCl<sub>3</sub>/Pyridine system to cleave the methyl ether, yielding the free phenol: 4-hydroxy-2',3'-dichlorobenzophenone.

(Note: If starting with Phenol, use 2.5 equiv of AlCl<sub>3</sub> because the first equivalent acts as a base to form the aluminum phenoxide salt. The reaction is then run in Nitrobenzene or DCE.)

## Phase II: Acetylation to 4-Acetoxy-2',3'-dichlorobenzophenone

Reagents:

- Substrate: 4-Hydroxy-2',3'-dichlorobenzophenone
- Reagent: Acetic Anhydride (1.5 equiv)
- Base: Pyridine (1.5 equiv) or Triethylamine with catalytic DMAP.
- Solvent: DCM or Ethyl Acetate.

Protocol:

- Dissolve the 4-hydroxy intermediate in DCM.
- Add Pyridine (1.5 equiv) and cool to 0°C.
- Add Acetic Anhydride (1.5 equiv) dropwise.
- Stir at room temperature for 2 hours.
- Workup: Wash with 1M HCl (to remove pyridine), followed by saturated NaHCO<sub>3</sub> (to remove excess acetic acid), and finally brine.

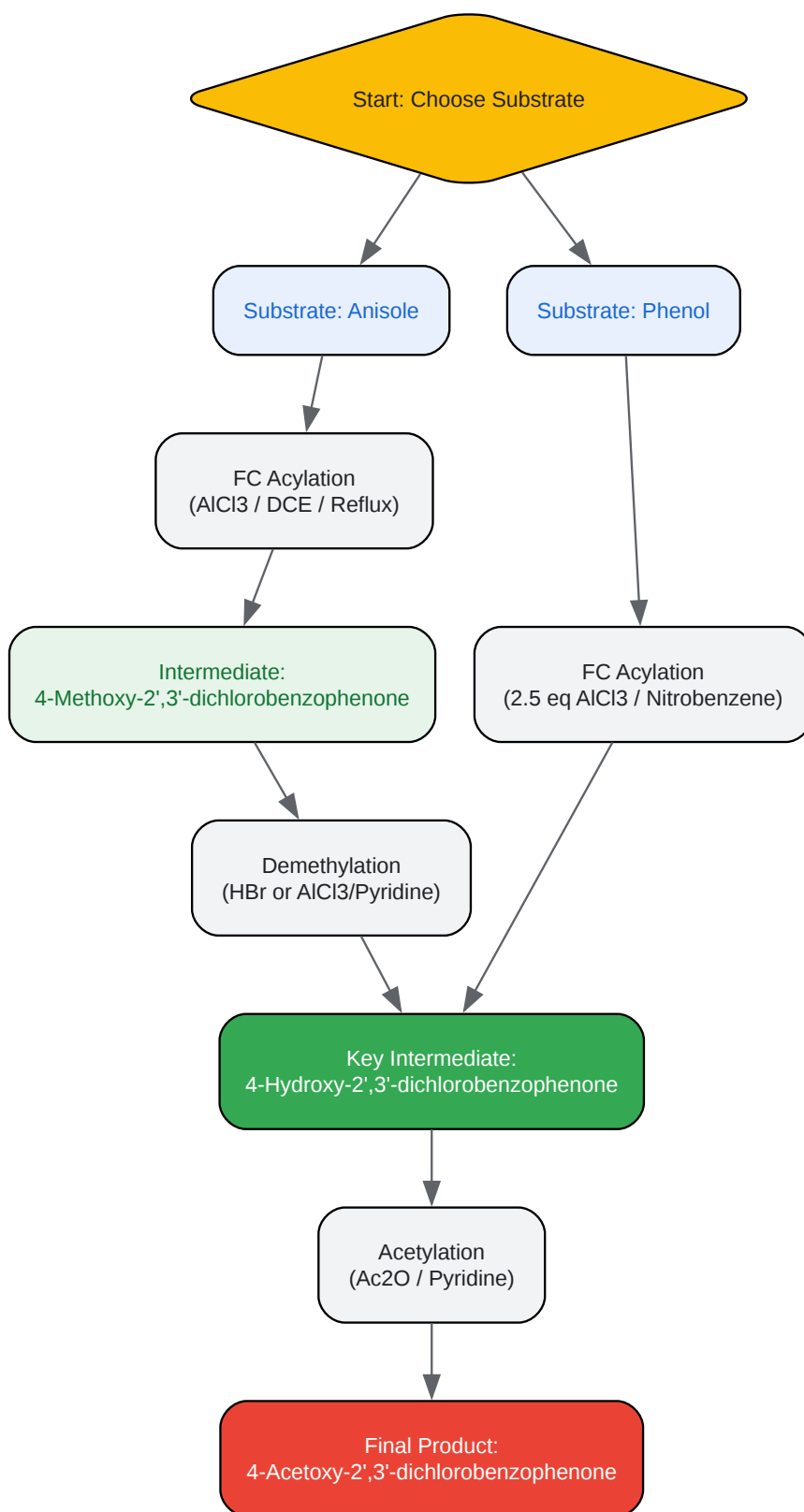
- Purification: Recrystallize from Ethanol/Hexane to obtain the final **4-acetoxy-2',3'-dichlorobenzophenone**.

## Part 4: Critical Process Parameters (CPPs) & Data

Parameter	Specification	Scientific Rationale
AlCl <sub>3</sub> Stoichiometry	1.1 equiv (Anisole) 2.2+ equiv (Phenol)	Phenol consumes 1 equiv of AlCl <sub>3</sub> to form the phenoxide; the second equiv catalyzes the Friedel-Crafts reaction.
Temperature	0°C (Addition) Reflux (Reaction)	Low temp prevents polymerization/tarring during mixing. Reflux provides activation energy for the deactivated 2,3-dichlorobenzoyl electrophile.
Solvent Choice	1,2-DCE or Nitrobenzene	DCM boils too low (40°C) for some deactivated substrates. DCE (83°C) or Nitrobenzene (High BP) ensures complete conversion.
Regioselectivity	Para > Ortho	The steric bulk of the 2,3-dichlorobenzoyl group strongly disfavors ortho-attack on the phenol/anisole ring.

## Part 5: Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final acetylated product, incorporating the critical decision point regarding the starting material.



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Caption: Decision tree comparing the Anisole (High Purity) vs. Phenol (Direct) routes to the target molecule.

## References

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  - Context: Confirms the necessity of excess  $\text{AlCl}_3$  when oxygenated substrates (anisole/phenol)
  - URL:[\[Link\]](#)
- Regioselectivity in Dichlorobenzophenone Synthesis
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- Synthesis of Hydroxy-Benzophenones (General Protocols)
  - Source: PrepChem. "Synthesis of 2,3-dichloro-4-hydroxy-3'-fluorobenzophenone."
  - Context: Provides a specific precedent for reacting 2,3-dichloroanisole/benzoyl chlorides to yield the hydroxybenzophenone scaffold.
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- Chemoselective C-Benzoylation of Phenols
  - Source: Semantic Scholar / ResearchGate. "Chemoselective C-benzoylation of phenols by using  $\text{AlCl}_3$  under solvent-free conditions."
  - Context: Validates the direct acylation of phenol but highlights the solvent-free conditions which favor ortho vs the para selectivity needed here.
  - URL:[\[Link\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

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